![molecular formula C13H13N3 B1512377 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 CAS No. 2183239-01-0](/img/structure/B1512377.png)

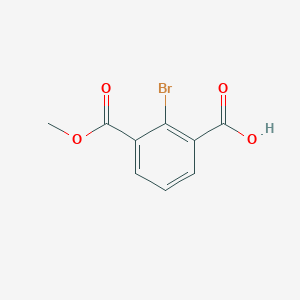

7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4

Descripción general

Descripción

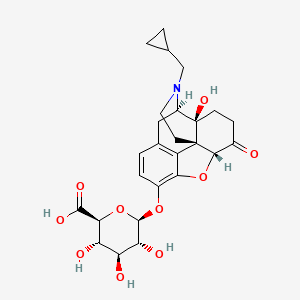

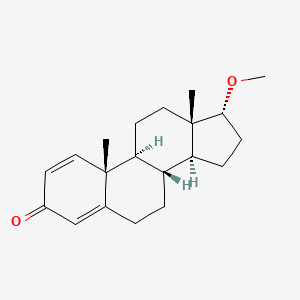

The compound “7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4” is a complex organic molecule. It is related to the compound “7,8,9,10-Tetrahydro-8-(trifluoroacetyl)-6,10-methano-6H-pyrazino[2,3-h]benzazepine”, which is an important pharmaceutical intermediate used in the preparation of varenicline .

Synthesis Analysis

The synthesis of this compound is not straightforward and would likely involve several steps, including the formation of the azepino[4,5-g]quinoxaline ring system and the introduction of the tetrahydro-6H-6,10-methano groups .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems and functional groups. The InChI code for this compound is 1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8 (6-14-7-9)10 (11)4-12 (13)15-1;5-1 (3 (7)8)2 (6)4 (9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H, (H,7,8) (H,9,10)/t;1-,2-/m.1/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. .Aplicaciones Científicas De Investigación

Antiviral Research

Varenicline-d4 has shown potential as an antiviral agent. A study indicated that varenicline tartrate, which shares the core structure with Varenicline-d4, exhibits antiviral activity against SARS-CoV-2 in cell cultures and animal models . This suggests that Varenicline-d4 could be used to explore further antiviral mechanisms and potentially develop new treatments for viral infections.

Chemogenetics

In the field of chemogenetics, Varenicline-d4 could be used to develop ultrapotent chemogenetic tools. These tools enable non-invasive chemical control over cell populations in behaving animals, which is crucial for both research and potential clinical applications . Varenicline-d4’s ability to act as a selective agonist makes it a candidate for creating more effective chemogenetic systems.

Neuropharmacology

Varenicline is known to bind to nicotinic acetylcholine receptors, acting as a partial agonist. Varenicline-d4 could be used in neuropharmacological research to study the effects of deuterated compounds on receptor binding and neurotransmission . This can provide insights into the development of new drugs for neurological disorders.

Smoking Cessation Therapy

The parent compound of Varenicline-d4, varenicline, is used in smoking cessation therapies. Varenicline-d4 could be utilized in research to understand the pharmacokinetics and metabolism of smoking cessation drugs, leading to the development of more effective therapies with fewer side effects .

Propiedades

IUPAC Name |

13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSHBVHOMNKWFT-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 in Varenicline research?

A1: 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4, often referred to as Varenicline-D4, serves as an Internal Standard (IS) in a Liquid Chromatography – Tandem Mass Spectrometry (LC–MS/MS) method designed to quantify Varenicline in human plasma samples [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

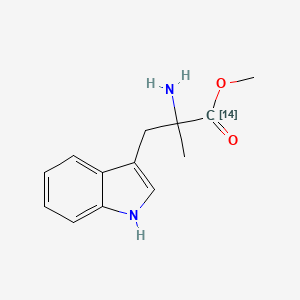

![5-[4-(Trideuteriomethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B1512296.png)

![(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1512297.png)

![Naphthalen-1-yl-[1-(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B1512300.png)